molecular formula C12H16O2 B2742260 3-(Pentyloxy)benzaldehyde CAS No. 24083-06-5

3-(Pentyloxy)benzaldehyde

Cat. No.: B2742260
CAS No.: 24083-06-5
M. Wt: 192.258
InChI Key: AMTVZBSJJCTNNT-UHFFFAOYSA-N
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Description

3-(Pentyloxy)benzaldehyde (CAS: Not explicitly provided in evidence) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a pentyloxy (-O-C₅H₁₁) group at the 3-position. Structurally, it consists of a benzene ring with an aldehyde (-CHO) group at position 1 and a pentyl ether chain at position 3. This compound is part of the broader class of alkoxybenzaldehydes, which are characterized by their alkoxy substituents and aldehyde functionality. Alkoxybenzaldehydes are often explored for their bioactivity, volatility, and utility as intermediates in organic synthesis .

Properties

IUPAC Name

3-pentoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVZBSJJCTNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Pentyloxy)benzaldehyde can be synthesized through the reaction of 1-iodopentane with 3-hydroxybenzaldehyde. This reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Pentyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

3-(Pentyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The pentyloxy group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pentyloxy)benzaldehyde with structurally and functionally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
This compound -O-C₅H₁₁ at C3 C₁₂H₁₆O₂ High lipophilicity; potential fragrance/pharmaceutical applications (inferred) N/A
3-Methoxybenzaldehyde -OCH₃ at C3 C₈H₈O₂ Lower MW (152.15 g/mol); higher volatility; used in flavorings
4-(Benzyloxy)-3-ethoxybenzaldehyde -OCH₂C₆H₅ at C4, -OCH₂CH₃ at C3 C₁₆H₁₆O₃ Synthetic intermediate; moderate polarity
Eurotirumin (Compound 29, ) Prenyl and epoxy-heptenyl chains Complex Antifungal, antioxidative
3-Hydroxybenzaldehyde -OH at C3 C₇H₆O₂ Higher acidity (pKa ~8.0); hydrogen bonding capacity

Key Observations:

Substituent Effects on Physicochemical Properties: Chain Length: The pentyloxy group in this compound confers greater lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy). Polarity: Ether substituents reduce polarity relative to hydroxyl groups (e.g., 3-hydroxybenzaldehyde), making this compound less water-soluble but more soluble in organic solvents .

Bioactivity: Benzaldehyde derivatives from Eurotium fungi (), such as eurotirumin, exhibit antioxidative and antifungal activities due to prenyl and aliphatic side chains. Shorter alkoxy derivatives (e.g., 3-methoxybenzaldehyde) are less bioactive but widely used in fragrances due to higher volatility .

Synthetic Accessibility :

  • Alkoxybenzaldehydes are typically synthesized via nucleophilic substitution (e.g., Williamson etherification) or Friedel-Crafts alkylation. The pentyloxy group’s longer chain may require optimized reaction conditions to avoid steric hindrance during synthesis .

Table 2: Hypothetical Physicochemical Data (Based on Trends)

Property This compound 3-Methoxybenzaldehyde 3-Hydroxybenzaldehyde
Molecular Weight (g/mol) 192.26 152.15 138.12
Boiling Point (°C) ~280 (est.) 248 285
LogP (Lipophilicity) ~3.5 (est.) 1.7 1.2
Solubility in Water Low Moderate Low

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